N-Methylvaline

Antimicrobial Peptides Peptidomimetics Protease Resistance

N-Methylvaline (MeVal), with CAS number 2566-32-7, is an N-methyl derivative of the branched-chain amino acid valine. It belongs to the class of N-methylamino acids, which are widely employed in peptide and peptidomimetic design to modulate conformational flexibility, enhance metabolic stability, and alter membrane permeability.

Molecular Formula C6H13NO2
Molecular Weight 131.17 g/mol
CAS No. 2566-32-7
Cat. No. B15544291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methylvaline
CAS2566-32-7
Molecular FormulaC6H13NO2
Molecular Weight131.17 g/mol
Structural Identifiers
InChIInChI=1S/C6H13NO2/c1-4(2)5(7-3)6(8)9/h4-5,7H,1-3H3,(H,8,9)
InChIKeyAKCRVYNORCOYQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methylvaline (CAS 2566-32-7): Critical Building Block for Conformationally Constrained Peptides and Protease-Resistant Peptidomimetics


N-Methylvaline (MeVal), with CAS number 2566-32-7, is an N-methyl derivative of the branched-chain amino acid valine. It belongs to the class of N-methylamino acids, which are widely employed in peptide and peptidomimetic design to modulate conformational flexibility, enhance metabolic stability, and alter membrane permeability [1]. This compound is a fundamental building block in the synthesis of numerous biologically active natural products, including the immunosuppressant cyclosporin A and the antibiotic actinomycin D, and serves as a critical component in the development of novel peptide-based therapeutics, particularly in the context of antibody-drug conjugates (ADCs) [2].

Why Valine or Simple N-Methyl Amino Acids Cannot Replace N-Methylvaline in Critical Peptide Motifs


The substitution of N-methylvaline with valine or other N-methyl amino acids (e.g., N-methylalanine, N-methylleucine, sarcosine) in a peptide sequence is non-trivial and often leads to unpredictable or undesirable changes in bioactivity, stability, and conformational dynamics. The specific combination of the branched-chain isopropyl side chain of valine and the N-methyl group on the backbone creates a unique steric and electronic environment. This affects the cis/trans amide bond equilibrium, restricts the conformational space of the peptide backbone, and modulates interactions with biological targets like proteases and cell membranes [1]. Evidence demonstrates that simple N-methylation is insufficient; the specific side chain is critical. For instance, replacing N-methylvaline with N-methylalanine in actinomycin D results in a substantial loss of both antimicrobial and antitumor activity, highlighting that the valine side chain is essential for maintaining potent bioactivity [2].

Quantitative Differentiation of N-Methylvaline: Head-to-Head Comparative Evidence


Proteolytic Stability: >10⁴-Fold Enhancement Over Native Peptides

In a systematic study of the antimicrobial peptide Anoplin, N-methylation of specific residues (including those replaced by N-methylvaline) led to a dramatic increase in stability against proteolytic degradation. Compared to the native, unmodified Anoplin peptide, the N-methylated analogs exhibited a 10⁴- to 10⁶-fold increase in stability against trypsin and chymotrypsin degradation [1]. This class-level effect demonstrates the profound impact of backbone N-methylation on protease resistance, a key differentiator from native amino acids like valine.

Antimicrobial Peptides Peptidomimetics Protease Resistance

Kinase Substrate Recognition: Up to 40-Fold Increase in Km Value vs. Proline

In a study examining the substrate specificity of cdc2 kinase, replacing a proline residue at the phosphorylation site with various N-methylamino acids was investigated. While substitution with proline homologs increased the Km value by only 2- to 4-fold, substitution with N-methylvaline increased the Km value by 7- to 40-fold for cdc2 kinase [1]. This indicates that N-methylvaline is poorly recognized as a substrate compared to proline, and this effect is specific to the N-methylvaline structure, differentiating it from other N-methyl amino acids like sarcosine and N-methylalanine, which also showed the same 7- to 40-fold increase.

Kinase Substrate cdc2 Kinase Phosphorylation

Cytotoxic Activity: Superior or Comparable to Actinomycin D in AMD Analogs

Analogs of the antitumor antibiotic Actinomycin D (AMD) were synthesized where the N-methyl-L-valine residues at position 5 were replaced with various N-methyl amino acids. The study revealed that three N-methyl-L-valine substituted analogs exhibited cytotoxic activities in vitro that were comparable to or even more remarkable than AMD itself [1]. This contrasts with D-valine substituted analogs, which showed much lower activity. Furthermore, replacing N-methylvalines with N-methylalanine led to a substantial reduction in antimicrobial activity and a loss of antitumor activity [2].

Actinomycin D Antitumor Cytotoxicity

Conformational Rigidity: Lowered Amide Bond Isomerization Energy Barrier (EA)

Density Functional Theory (DFT) calculations on a series of N-methylated amino acid derivatives, including Ac-Val-OMe and its N-methylated counterpart, revealed a class-level effect: N-methylation leads to a lowering of the amide cis/trans isomerization activation energy (EA) barrier [1]. This lowered barrier increases the population of the cis amide bond conformer, a key structural feature that can drastically alter peptide backbone conformation and, consequently, its biological activity and membrane permeability. This is a quantifiable difference from the native valine-containing peptide.

Peptide Conformation DFT Cis/Trans Isomerization

Lipophilicity and Solubility: Increased clogP and More Negative ΔGsolv

A DFT study on mono-amino acid derivatives (Ac-X-OMe) and their N-methylated analogues (including X=Val) demonstrated a consistent class-level effect: N-methylation increases both lipophilicity and aqueous solubility [1]. The calculated clogP values for all N-methylated peptides were greater than those of their native counterparts. Furthermore, the free energy of solvation (ΔGsolv) became more negative after N-methylation, indicating increased water solubility. This dual effect is a unique feature of N-methylation and differentiates N-methylvaline from valine, which would not confer the same increase in lipophilicity.

Physicochemical Properties Lipophilicity Solubility

Optimal Procurement and Research Scenarios for N-Methylvaline


Development of Protease-Resistant Peptide Therapeutics

Procurement of N-methylvaline is essential for research programs focused on developing peptide-based drugs with extended in vivo half-lives. The evidence of a 10⁴- to 10⁶-fold increase in stability against trypsin and chymotrypsin for N-methylated peptides directly supports its use in creating metabolically stable analogs of linear and cyclic peptides [1].

Optimization of Antibody-Drug Conjugate (ADC) Payloads

N-methylvaline is a critical component of the N-terminus of monomethyl auristatin F (MMAF), a clinically validated ADC payload. Research aimed at improving the membrane permeability and bystander activity of auristatins relies on the hydrophobic functionalization of this N-methylvaline residue [2]. Its procurement is therefore directly tied to ADC payload optimization projects.

Structure-Activity Relationship (SAR) Studies of Actinomycin D Analogs

For research programs investigating novel actinomycin D analogs as antitumor agents, the selection of N-methylvaline is critical. Data shows that retaining N-methyl-L-valine or replacing it with specific N-methyl amino acids is necessary to maintain or enhance cytotoxic activity, while substitution with N-methylalanine leads to a loss of activity [3]. This guides the design of focused compound libraries.

Design of Macrocyclic Peptides with Enhanced Membrane Permeability

N-methylvaline is a key building block for introducing conformational constraint into macrocyclic peptides. The ability to lower the cis/trans amide bond isomerization energy barrier and increase both lipophilicity and aqueous solubility is a proven, quantifiable effect that improves passive membrane permeability, as exemplified by the immunosuppressant cyclosporin A [4].

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